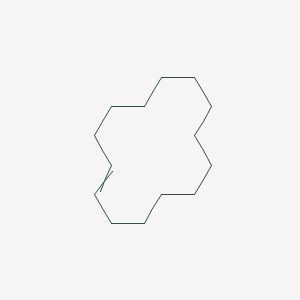

cyclotetradecene

説明

Cyclotetradecene is a 14-membered cyclic alkene with the molecular formula C₁₄H₂₆. It exists in various forms, including simple cyclic alkenes and complex derivatives fused with aromatic or substituted groups. This compound and its analogs are found in natural extracts (e.g., plant essential oils) and synthetic contexts, such as intermediates in organic synthesis or radiolytic byproducts in food chemistry . Key derivatives include:

- Dibenzo[a,h]this compound: A polycyclic aromatic hydrocarbon (PAH) derivative with two benzene rings fused to the 14-membered ring, commonly identified in phytochemical extracts .

- 1,2-Bis(trimethylsilyloxy)this compound: A synthetic intermediate used in macrocyclic ketone synthesis, such as dl-muscone .

特性

分子式 |

C14H26 |

|---|---|

分子量 |

194.36 g/mol |

IUPAC名 |

cyclotetradecene |

InChI |

InChI=1S/C14H26/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-2H,3-14H2 |

InChIキー |

CTRVMZJBEVWFHM-UHFFFAOYSA-N |

正規SMILES |

C1CCCCCCC=CCCCCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for cyclotetradecene would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

cyclotetradecene can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

cyclotetradecene has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of various chemical products and materials.

作用機序

The mechanism of action of cyclotetradecene involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism of action would depend on the specific context and application of the compound.

類似化合物との比較

Table 1: Structural Comparison of Cyclotetradecene Derivatives and Related Cyclic Alkenes

Key Observations :

- Ring Size Effects : Larger rings (e.g., this compound) exhibit lower ring strain compared to smaller analogs like cyclodecene (C₁₀), enhancing thermal stability .

- Substituent Impact : Fused aromatic rings (dibenzo derivatives) increase molecular weight and hydrophobicity, affecting solubility and volatility. For example, dibenzo[a,h]this compound has a retention time of 18.85 min in GC-MS analysis, reflecting its high boiling point .

- Functional Groups : Silyloxy groups in synthetic derivatives (e.g., 1,2-bis(trimethylsilyloxy)this compound) enhance reactivity in cyclopropanation and ring-expansion reactions .

Formation and Stability

Radiolytic Formation vs. Natural Extraction

- Irradiation: this compound is generated in irradiated meats (e.g., chicken) via lipid radiolysis, alongside smaller cyclic alkenes like cyclodecene (C₁₀) and nonene (C₉). Its formation is dose-dependent, with higher irradiation levels increasing yield .

- Natural Sources : In plants, dibenzo[a,h]this compound is synthesized as a secondary metabolite. For example, it constitutes 2.08–5.25% of essential oils in Coleus zeylanicus and Aquilaria sinensis .

Comparison with Cyclodecene :

Table 2: Antimicrobial Activity of this compound-Containing Fractions

Key Findings :

- This compound alone shows modest antimicrobial activity but enhances efficacy when combined with bioactive compounds like β-eudesmol or 2,4-di-tert-butylphenol (2,4-DTBP) .

- Compared to β-eudesmol, this compound lacks hydroxyl groups, reducing direct antimicrobial potency but contributing to lipophilicity for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。